6-Bromo-7-fluoroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIKQQLFQMNCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561532 | |
| Record name | 6-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127827-52-5 | |
| Record name | 6-Bromo-7-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127827-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-7-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations Research
Established Synthetic Pathways for Quinolone Core Structures
The construction of the fundamental quinoline (B57606) ring system can be achieved through various classical methods, many of which are named after their developers. These methods typically involve the condensation of anilines with other reagents to form the bicyclic structure.
Intermolecular condensation reactions are foundational in quinoline synthesis, often involving the reaction of anilines with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or glycerol (B35011) under acidic conditions. pharmaguideline.comnih.gov
Skraup Synthesis : This is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comorganicreactions.orgslideshare.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. iipseries.org Subsequent cyclization and oxidation yield the quinoline ring. organicreactions.orgiipseries.org While a powerful method for producing unsubstituted quinolines, the reaction is notoriously vigorous. researchgate.net Modifications have been developed to moderate the reaction's violence and improve yields. researchgate.net
Combes Synthesis : This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgwikipedia.orgwikiwand.com The reaction first forms an enamine intermediate (a Schiff base), which is then cyclized using a strong acid, typically concentrated sulfuric acid. nih.govwikipedia.orgwikiwand.com The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org
Friedländer Synthesis : The Friedländer synthesis is a versatile method that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. thieme-connect.comalfa-chemistry.comorganic-chemistry.org This reaction can be catalyzed by either acids or bases. alfa-chemistry.comwikipedia.org The mechanism is generally believed to proceed via the formation of a Schiff base followed by an intramolecular aldol (B89426) condensation. thieme-connect.comwikipedia.org It is a widely used method for preparing a variety of substituted quinolines. researchgate.net
These classical methods, while effective, often require harsh reaction conditions. The table below summarizes the key features of these condensation reactions.
| Reaction Name | Reactants | Key Reagents | Product Type |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Substituted or unsubstituted quinolines pharmaguideline.comorganicreactions.org |
| Combes Synthesis | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted quinolines nih.govwikipedia.org |
| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compound | Acid or Base catalyst | Polysubstituted quinolines alfa-chemistry.comorganic-chemistry.org |
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods that avoid the use of toxic and expensive metal catalysts. rsc.org These approaches often rely on novel activation strategies or the use of alternative energy sources like microwave irradiation to promote the desired transformations. For instance, modifications to the Skraup reaction have been developed that utilize ionic liquids and microwave heating to improve efficiency. iipseries.org Similarly, solvent-free Friedländer syntheses catalyzed by p-toluenesulfonic acid and iodine have been reported, offering a greener alternative to traditional methods. alfa-chemistry.com
Transition metal-catalyzed reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds like quinolines. Catalysts based on palladium, copper, and iridium have been extensively used to form new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups onto the quinoline scaffold.
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The Sonogashira coupling, in particular, is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.gov
The reaction is valuable for modifying halogenated quinolines, such as 6-Bromo-7-fluoroquinoline. The bromine atom at the C-6 position serves as a handle for Sonogashira coupling, enabling the introduction of various alkynyl substituents. This transformation is crucial for building more complex molecules and for creating precursors to other functional groups. nih.gov The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, making the bromo-substituted quinoline an excellent substrate for this reaction. libretexts.org Research has demonstrated the successful Sonogashira coupling of various bromoquinolines with terminal acetylenes, highlighting the reaction's tolerance to the quinoline nitrogen and other functional groups. nih.govresearchgate.net
Table of Sonogashira Coupling Reaction Components
| Component | Role | Typical Examples |
|---|---|---|
| Aryl/Vinyl Halide | Electrophilic partner | This compound, 2-bromoacetophenone (B140003) libretexts.org |
| Terminal Alkyne | Nucleophilic partner | Phenylacetylene, 1-ethyl-4-ethynylbenzene (B1585293) libretexts.orgsoton.ac.uk |
| Palladium Catalyst | Primary catalyst for C-C bond formation | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ nih.gov |
| Copper(I) Co-catalyst | Activates the alkyne | CuI nih.gov |
| Base | Neutralizes HX byproduct, acts as solvent | Triethylamine (TEA), Diethylamine wikipedia.orgnih.gov |
Copper catalysis offers a cost-effective and versatile alternative to palladium for various coupling reactions. mdpi.com Copper catalysts can mediate a range of transformations, including Ullmann-type couplings, C-H functionalization, and domino reactions to construct quinoline derivatives. mdpi.comnih.gov For instance, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been developed as a method to form internal alkynes. nih.gov While not a direct synthesis of the quinoline core, such reactions are highly relevant for the functionalization of pre-existing haloquinolines. In the context of this compound, copper-catalyzed reactions could be employed to introduce nucleophiles at the C-6 position, complementing the reactivity seen with palladium catalysts. Additionally, chitosan-supported copper nanoparticles have been used to modify fluoroquinolone carboxylic acids, showcasing the utility of copper in transforming quinoline-based structures. nih.gov
Iridium-catalyzed C-H borylation has emerged as a powerful strategy for the direct functionalization of arenes and heteroarenes, including quinolines. nih.gov This method allows for the conversion of a C-H bond into a C-B bond, installing a versatile boronic ester group that can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling). nih.govnih.gov
The regioselectivity of the borylation is a key aspect of this methodology. For 6-fluoroquinolines, research has shown that iridium catalysis can selectively borylate the C-7 position. nih.govacs.org This is particularly relevant as it provides a synthetic route to functionalize the position adjacent to the fluorine atom in a molecule like this compound, a transformation that might be difficult to achieve through classical electrophilic aromatic substitution. The reaction is typically catalyzed by an iridium complex, such as [Ir(OMe)COD]₂, in the presence of a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govacs.org This direct functionalization of a C-H bond avoids the need to pre-install a leaving group, making it a highly atom-economical approach. nih.gov
Summary of Iridium-Catalyzed C-H Borylation of a Fluoroquinoline
| Substrate | Reagents | Catalyst System | Product |
|---|
Metal-Catalyzed Coupling Reactions
Derivatization Strategies of this compound
Derivatization of the this compound core is primarily centered on the strategic modification of the quinolone ring. These modifications aim to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. Key strategies include substitution at various ring positions, functionalization of the bromo and fluoro groups, and the introduction of complex moieties like heterocycles.
The quinolone ring presents several positions for substitution, with C-3, C-6, and C-7 being particularly significant in the development of fluoroquinolone antibacterials. nih.gov The carboxylic acid group at the C-3 position is often crucial for activity but can be modified to create prodrugs or hybrid molecules. nih.govnih.gov The C-6 fluorine is a hallmark of the fluoroquinolone class, while the C-7 position is a primary site for introducing substituents that significantly influence the compound's antibacterial spectrum and potency. orientjchem.orgnih.gov
The bromo group at the C-6 position of the quinoline ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. nobelprize.orglibretexts.org These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. libretexts.orgwikipedia.org
Suzuki-Miyaura Coupling : This reaction couples the 6-bromoquinoline (B19933) with an organoboron species (like a boronic acid or ester) to form a C-C bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product. libretexts.orgorganic-chemistry.org
Sonogashira Coupling : This method forms a C-C bond between the 6-bromoquinoline and a terminal alkyne, creating arylalkyne structures. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of a base. organic-chemistry.orgnih.gov
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the 6-bromoquinoline with a primary or secondary amine. nih.govwikipedia.org This method has become a standard for synthesizing aryl amines and is crucial for introducing nitrogen-containing substituents at the C-6 position. acs.orgrsc.orgnih.gov
Interactive Table: Palladium-Catalyzed Reactions for C-6 Functionalization
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |
| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | R₂NH (Amine) | C-N (Aryl-Amine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |
The fluorine atom at the C-7 position is the most common site for modification in the synthesis of fluoroquinolone analogues. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a process facilitated by the electron-withdrawing nature of the quinolone ring system. youtube.commdpi.com
This reaction typically involves the attack of a nucleophile, often a nitrogen-containing heterocycle, on the electron-deficient C-7 carbon. youtube.comyoutube.com The fluorine atom's high electronegativity makes the C-7 position highly electrophilic, promoting the initial nucleophilic attack, which is the rate-determining step. youtube.com A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed before the fluoride (B91410) ion is eliminated to restore aromaticity. youtube.com This pathway allows for the efficient introduction of a wide variety of substituents, particularly cyclic amines, which are known to modulate the biological activity of these compounds. nih.govnih.gov
The introduction of heterocyclic moieties, especially at the C-7 position, is a cornerstone of fluoroquinolone derivatization. nih.gov The nature of the heterocyclic substituent profoundly impacts the drug's properties, including its spectrum of activity, potency, and pharmacokinetics. orientjchem.orgnih.gov
Piperazine (B1678402) : The piperazine ring is one of the most frequently incorporated heterocycles at the C-7 position. nih.gov Its introduction via SNAr displacement of the C-7 fluorine is a well-established synthetic route. The unsubstituted nitrogen of the piperazine ring can be further functionalized to create complex derivatives with enhanced properties. researchgate.net
Azoles : Heterocycles such as 1,2,4-triazoles and 1,3,4-oxadiazoles have been incorporated into fluoroquinolone structures, often by modifying the C-3 carboxylic acid group. nih.govingentaconnect.comresearchgate.net These modifications can lead to hybrid molecules with unique biological profiles. For instance, the carboxyl group can be converted to a hydrazide, which then serves as a precursor for cyclization into various five-membered heterocycles. nih.gov
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially synergistic or expanded biological profile. nih.gov This strategy aims to overcome drug resistance, enhance potency, or introduce novel mechanisms of action. nih.gov
The this compound core can be incorporated into hybrid structures through several of its functional groups:
C-7 Substituent Linkage : The piperazine or other heterocyclic moiety at the C-7 position can act as a linker to attach another active molecule, such as another antibiotic or a pharmacophore with a different biological target. nih.gov
C-3 Carboxyl Group Modification : The carboxylic acid at C-3 can be converted into an ester or amide, linking the fluoroquinolone to another molecule, such as a peptide or a different heterocyclic system. nih.govmdpi.com
C-6 Bromo Group Coupling : The bromo group can be used in cross-coupling reactions to attach larger, functionalized aryl or heteroaryl systems.
Interactive Table: Strategies for Hybrid Molecule Synthesis
| Linkage Point | Synthetic Method | Type of Hybrid/Conjugate |
| C-7 Heterocycle | Amide coupling, Alkylation | Fluoroquinolone-Antibiotic, Fluoroquinolone-Triazole |
| C-3 Carboxyl Group | Esterification, Amidation | Fluoroquinolone-Peptide, Bis-fluoroquinolones |
| C-6 Bromo Group | Suzuki or Sonogashira Coupling | Fluoroquinolone-Aryl, Fluoroquinolone-Heteroaryl |
Prodrug design and polymer conjugation are strategies employed to improve the physicochemical properties and delivery of parent drugs. nih.gov A prodrug is an inactive derivative that is converted into the active drug in vivo. ed.ac.uk Polymer conjugation involves attaching the drug to a polymer backbone, which can alter its solubility, stability, and release profile. nih.govnih.gov
Prodrug Design : For fluoroquinolones, the C-3 carboxylic acid is a common site for creating prodrugs. nih.gov For example, esterification of this group can increase lipophilicity and improve membrane permeability. These ester prodrugs are designed to be cleaved by endogenous esterases at the target site, releasing the active carboxylic acid form of the drug. nih.gov Another approach involves creating phosphate (B84403) ester prodrugs, which can enhance water solubility and are activated by alkaline phosphatases. nih.gov Recently, palladium-labile prodrugs have been developed, where an inactive form of the fluoroquinolone is activated by a palladium catalyst, a strategy useful for localized release from coated medical devices. ed.ac.uk
Polymer Conjugation : Covalent attachment of fluoroquinolones to biocompatible and biodegradable polymers is an active area of research for developing advanced drug delivery systems. nih.gov Polymers such as poly(β-amino esters) and polyvinyl alcohol (PVA) have been used. nih.govacs.org The drug can be conjugated to the polymer backbone, often via its C-3 carboxyl group or C-7 piperazine moiety. acs.org These polymer-drug conjugates can form nanoparticles or hydrogels, providing sustained release of the antibiotic, enhancing its ability to penetrate biofilms, and potentially slowing the development of bacterial resistance. nih.govacs.org
Spectroscopic and Advanced Analytical Research Techniques
Advanced Spectroscopic Characterization Methods
Spectroscopy is the primary tool for determining the structure of a molecule. By analyzing the absorption, emission, or scattering of electromagnetic radiation, detailed information about the chemical bonding, functional groups, and atomic arrangement within 6-Bromo-7-fluoroquinoline can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for elucidating the structure of organic compounds by providing detailed information about the carbon and hydrogen framework. For a fluorinated compound like this compound, ¹⁹F NMR is also a critical tool.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the five aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine, and the bromine. Protons on the quinoline (B57606) ring system typically appear in the downfield region (δ 7.0-9.0 ppm). The splitting patterns (multiplicity) of these signals arise from spin-spin coupling with neighboring protons and the fluorine atom, providing valuable information on their relative positions. For instance, the proton at position 8 would likely appear as a doublet due to coupling with the fluorine at position 7.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has nine distinct carbon atoms, and each is expected to produce a unique signal. The chemical shifts are influenced by the electronegativity of the attached atoms (N, F, Br). The carbons directly bonded to the electronegative fluorine and bromine atoms (C7 and C6, respectively) will show characteristic shifts. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) will cause the signals for carbons near the fluorine atom to appear as doublets, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms.
¹⁹F NMR Spectroscopy: As a molecule containing fluorine, ¹⁹F NMR is an essential technique for its characterization. wikipedia.org Fluorine-19 has a nuclear spin of ½ and is 100% abundant, making it a highly sensitive nucleus for NMR analysis. wikipedia.org The spectrum for this compound would show a single resonance for the fluorine atom at position 7. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (at C5 and C8).
Table 1: Predicted NMR Data for this compound This table presents expected chemical shift ranges and multiplicities based on the analysis of similar structures. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling To |
|---|---|---|---|
| ¹H | 7.0 - 9.0 | Multiplets, Doublets | ¹H, ¹⁹F |
| ¹³C | 110 - 160 | Singlets, Doublets | ¹⁹F |
| ¹⁹F | -110 to -140 (vs CFCl₃) | Multiplet | ¹H |
Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Standard Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This technique can distinguish this compound from other compounds with the same nominal mass but different elemental compositions, thus confirming its identity.
Soft Ionization Techniques (ESI-MS, LC-MS): Electrospray ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-MS). It typically generates protonated molecules [M+H]⁺. This is particularly useful for confirming the molecular weight with minimal fragmentation. The fragmentation patterns of fluoroquinolones in tandem mass spectrometry (MS/MS) often involve the loss of small neutral molecules.
Table 2: Predicted Mass Spectrometry Data for this compound Predicted m/z values for common adducts.
| Adduct | Predicted m/z |
|---|---|
| [M]⁺ | 224.9584 / 226.9563 |
| [M+H]⁺ | 225.9662 / 227.9642 |
| [M+Na]⁺ | 247.9482 / 249.9461 |
| [M+K]⁺ | 263.9221 / 265.9200 |
Infrared (IR, FTIR, ATR-IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
For this compound, the FTIR spectrum is expected to display several characteristic absorption bands.
Aromatic C-H stretching: Vibrations for the C-H bonds on the quinoline ring would appear just above 3000 cm⁻¹.
Aromatic C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system typically result in a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-F stretching: The carbon-fluorine bond is strong and polar, giving rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ region.
C-Br stretching: The carbon-bromine bond absorption is found at lower wavenumbers, usually in the 600-500 cm⁻¹ range. researchgate.net
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| Aromatic C-H Bend | 900 - 675 | Medium to Strong |
| C-Br Stretch | 600 - 500 | Medium |
Raman Spectroscopy Analysis
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.
The Raman spectrum of this compound would also provide information about its vibrational modes.
The quinoline ring system would produce characteristic bands. researchgate.net
Vibrations involving the C-F and C-Br bonds would also be Raman active.
Aromatic ring stretching modes are often strong in Raman spectra. Raman spectroscopy can be particularly useful for analyzing solid samples without special preparation and is less susceptible to interference from aqueous media. europeanpharmaceuticalreview.com
Chromatographic Separation and Analysis
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique.
Method: A reversed-phase HPLC method would likely be employed. nih.govmdpi.com
Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be appropriate.
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, would be used. The composition of the mobile phase could be optimized to achieve good separation from any impurities or related compounds.
Detection: Detection is typically achieved using a UV detector, as the quinoline ring system is a strong chromophore that absorbs UV light.
This method allows for the determination of the purity of this compound and can be developed into a quantitative assay to determine its concentration in a sample.
Table 4: General HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Technique | Reversed-Phase HPLC |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 6-bromo-7-fluoroquinoline. DFT methods like B3LYP and M062X are commonly used to determine the most stable molecular structures, predict spectroscopic properties (IR, NMR, UV-Vis), and calculate quantum chemical parameters that correlate with biological activity. researchgate.netnih.gov These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and potential interactions with biological targets. researchgate.net For instance, the energy gap between the HOMO and LUMO can be an indicator of the molecule's stability and reactivity. nih.gov
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to screen for potential drug candidates by predicting their binding affinity and mode to a biological target.
Molecular docking studies have been crucial in understanding the potential of fluoroquinolone derivatives, including those structurally related to this compound, as inhibitors of various enzymes.
DNA Gyrase and Topoisomerase IV : Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV. researchgate.netnih.gov Docking studies help to visualize and analyze the interactions between the fluoroquinolone scaffold and the active sites of these enzymes. researchgate.netnih.gov These interactions are critical for the antibacterial activity of these compounds, as they lead to the stabilization of a cleaved DNA-enzyme complex, ultimately inhibiting bacterial replication. nih.govnih.gov The C-7 substituent of the fluoroquinolone core is known to play a significant role in these interactions. nih.gov
SARS-CoV-2 Mpro : In the context of the COVID-19 pandemic, computational methods have been used to explore the potential of existing drugs to inhibit viral proteins. The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral life cycle and a major target for antiviral drug development. mdpi.comresearchgate.net Docking studies have been performed on various fluoroquinolone derivatives against SARS-CoV-2 Mpro to predict their binding affinities and potential inhibitory activity. nih.govresearchgate.net These studies help in identifying potential candidates for repurposing as antiviral agents.
Structure-Activity Relationship (SAR) Studies through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a vital role in modern SAR analysis. For fluoroquinolones, SAR studies have highlighted the importance of modifications at various positions of the quinolone ring, particularly at the C-7 position, in determining their antimicrobial potency and spectrum. nih.govnih.govnih.gov
Computational SAR can involve the generation of a series of virtual analogs of this compound with different substituents and then using molecular docking and quantum chemical calculations to predict their activity. researchgate.netnih.gov This in silico screening approach can significantly reduce the time and cost associated with synthesizing and testing new compounds. nih.gov By correlating calculated properties (e.g., binding energy, electronic parameters) with experimental activity, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new, unsynthesized compounds. acs.org
Computational Prediction of Pharmacokinetic and Toxicity Profiles (e.g., ADME-Tox)
Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates early in the discovery process. For fluoroquinolone derivatives, in silico models can predict key pharmacokinetic parameters such as oral bioavailability, gastrointestinal absorption, and potential for cardiotoxicity. nih.govnih.gov These predictions are based on the molecular structure and physicochemical properties of the compound. For instance, parameters like lipophilicity (logP) and topological polar surface area (TPSA) are often calculated to estimate a compound's potential for oral absorption and cell permeability. researchgate.net Early prediction of unfavorable ADME-Tox profiles can help in prioritizing compounds with a higher likelihood of success in clinical development.
Data Tables
Table 1: Computational Methods and Their Applications to this compound
| Computational Method | Application | Key Insights |
| Molecular Modeling and Simulation | Studying dynamic behavior and interactions | Provides information on conformational flexibility, binding stability, and complex formation. |
| Quantum Chemical Calculations (DFT) | Elucidating electronic structure and reactivity | Predicts molecular geometry, spectroscopic properties, and reactivity indices (e.g., HOMO-LUMO gap). researchgate.netnih.gov |
| Molecular Docking | Predicting binding modes and affinities to biological targets | Identifies potential interactions with enzymes like DNA gyrase, topoisomerase IV, and SARS-CoV-2 Mpro. researchgate.netnih.govresearchgate.net |
| Structure-Activity Relationship (SAR) Analysis | Correlating chemical structure with biological activity | Guides the design of more potent analogs by understanding the role of different functional groups. nih.govnih.gov |
| ADME-Tox Prediction | Estimating pharmacokinetic and toxicity properties | Assesses drug-likeness and potential liabilities early in the drug discovery process. nih.govnih.gov |
Biological Activity and Mechanism of Action Research
Antimicrobial Activity Investigations
Fluoroquinolones are synthetic antibiotics renowned for their broad-spectrum activity against a wide array of clinically significant pathogens. ptfarm.pl The introduction of a fluorine atom at the C-6 position of the quinolone structure was a pivotal development, substantially increasing the potency and antibacterial spectrum of these compounds. mdpi.comyoutube.com
The fluoroquinolone class demonstrates extensive activity against both aerobic Gram-positive and Gram-negative bacteria. nih.gov The fluorine atom at position 6 is crucial for this enhanced activity, as it improves the inhibition of target enzymes and enhances penetration of the bacterial cell membrane. This structural feature allows fluoroquinolones to be effective against a wide range of pathogens, including penicillinase-producing staphylococci, various streptococci, and key Enterobacteriaceae species. nih.gov Modifications at the C-7 position, often involving a piperazinyl group, further augment the antibacterial spectrum and potency. mdpi.commdpi.com Studies on various 7-substituted-6-fluoroquinolone derivatives have confirmed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov
Research has consistently demonstrated the efficacy of fluoroquinolones against several specific and challenging bacterial pathogens.
Staphylococcus aureus : Fluoroquinolones have been evaluated against S. aureus, including methicillin-resistant strains (MRSA). mdpi.com However, resistance, particularly in MRSA, has become a significant concern. nih.govnih.gov For instance, studies have reported high resistance rates of MRSA isolates to ciprofloxacin (92.5%) and ofloxacin (80.4%). nih.govnih.gov Newer fluoroquinolones like moxifloxacin have shown better activity, with lower resistance rates observed among MRSA isolates. nih.gov
Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen is a frequent target for fluoroquinolone therapy. mdpi.com Ciprofloxacin has historically been one of the most active fluoroquinolones against P. aeruginosa. mdpi.comresearchgate.net However, resistance is a growing issue, often emerging through mutations in target enzymes or the overexpression of efflux pumps. nih.govfrontiersin.org Studies comparing different fluoroquinolones have shown varied efficacy, with some research suggesting levofloxacin may have better activity against certain strains. researchgate.netsemanticscholar.orgnih.gov
Escherichia coli : As a common Gram-negative pathogen, E. coli is generally susceptible to fluoroquinolones. mdpi.com The primary mechanism of action in E. coli is the inhibition of DNA gyrase. youtube.com
Klebsiella pneumoniae : Fluoroquinolones are active against this Gram-negative bacterium, which can cause serious infections like pneumonia. mdpi.comfrontiersin.org Resistance in K. pneumoniae is often linked to mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and parC genes. nih.govresearchgate.net
Mycobacterium tuberculosis : Several fluoroquinolones are crucial components of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). nih.govmdpi.com Compounds like ofloxacin, ciprofloxacin, moxifloxacin, and levofloxacin have demonstrated significant in vitro activity against clinical isolates of M. tuberculosis. nih.govnih.govresearchgate.net Their effectiveness makes them valuable second-line agents in combating this persistent pathogen. mdpi.com
Table 1: In Vitro Activity of Various Fluoroquinolones Against Selected Bacterial Pathogens
| Fluoroquinolone | Bacterial Species | MIC Range / MIC90 (μg/mL) | Source |
|---|---|---|---|
| Ciprofloxacin | M. tuberculosis | 1.0 (Mode MIC) | nih.gov |
| Ofloxacin | M. tuberculosis | 1.0 (Mode MIC) | nih.gov |
| Levofloxacin | P. aeruginosa | 5.453 µM - 87.241 µM | mdpi.com |
| Levofloxacin | K. pneumoniae | 0.082 µM - 87.241 µM | mdpi.com |
| Moxifloxacin | S. aureus (MRSA) | Lower resistance (39.3%) compared to other FQs | nih.gov |
| Ciprofloxacin | S. aureus (MRSA) | High resistance (92.5%) | nih.govnih.gov |
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. mdpi.comresearchgate.net Fluoroquinolones have demonstrated activity against biofilm formation and, in some cases, can eradicate existing biofilms. mdpi.comnih.gov Their efficacy against biofilms is considered superior to that of other antibiotic classes like beta-lactams and glycopeptides. mdpi.comresearchgate.net
Research indicates that fluoroquinolones can be effective against biofilms of pathogens such as P. aeruginosa, E. coli, and S. aureus. mdpi.com However, the activity can be limited, as bacteria embedded within the biofilm matrix are often less susceptible than their planktonic counterparts. mdpi.com Some studies have explored anionic derivatives of fluoroquinolones to improve penetration through the negatively charged biofilm matrix of P. aeruginosa. nih.gov Combining fluoroquinolones with other agents, such as fosfomycin or rifampin, has shown promise for enhancing anti-biofilm activity. mdpi.comresearchgate.net
Molecular Mechanisms of Action
Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis. youtube.comnih.gov This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. mdpi.com
DNA gyrase and topoisomerase IV are crucial enzymes that manage the topological state of bacterial DNA during replication, transcription, and repair. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, a process vital for initiating replication, while topoisomerase IV is primarily responsible for separating interlinked daughter chromosomes after replication is complete. youtube.com
Fluoroquinolones interfere with this process by binding to the enzyme-DNA complex. youtube.comyoutube.com This interaction traps the complex in a state where the DNA is cleaved, preventing the subsequent resealing of the DNA strands. nih.govnih.gov The formation of these stable ternary drug-enzyme-DNA complexes physically obstructs the progression of replication forks and transcription machinery. nih.govnih.gov
The primary target of fluoroquinolones often differs between bacterial types.
In most Gram-negative bacteria , such as E. coli, DNA gyrase is the primary and more sensitive target. youtube.comyoutube.com
In many Gram-positive bacteria , including S. aureus, topoisomerase IV is typically the primary target. youtube.comyoutube.com
Some newer fluoroquinolones exhibit more balanced activity against both enzymes, which may help to reduce the frequency of resistance development. bohrium.com
The stabilization of the enzyme-DNA-drug complex by fluoroquinolones converts these essential enzymes into toxic agents that generate permanent, double-strand breaks in the bacterial chromosome. nih.govnih.govnih.govresearchgate.net The accumulation of these DNA breaks is a fatal event for the bacterium. youtube.com
This chromosomal fragmentation triggers the bacterial SOS response, a DNA repair system. nih.gov However, if the damage is too extensive and overwhelms the cell's repair capacity, it leads to a halt in DNA synthesis and ultimately, cell death. nih.govresearchgate.net This rapid inhibition of DNA replication is the core of the bactericidal action of the fluoroquinolone class. youtube.com
Research into Non-Antimicrobial Biological Activities
While the foundational structure of 6-Bromo-7-fluoroquinoline is integral to antimicrobial agents, extensive research has unveiled its broader potential across various therapeutic areas. Derivatives of the fluoroquinolone scaffold are being investigated for a range of non-antimicrobial biological activities, demonstrating the versatility of this chemical class.
Antitumor and Anticancer Research
The quest for more effective and selective cancer treatments has led researchers to explore the anticancer potential of fluoroquinolone derivatives. These compounds have shown promise due to their ability to interfere with cancer cell proliferation through mechanisms such as the inhibition of topoisomerase enzymes, which are crucial for DNA replication. nih.govresearchgate.net
Research indicates that fluoroquinolones can trigger apoptosis (programmed cell death) in cancer cells and arrest the cell cycle, thereby preventing tumor growth. mdpi.comekb.eg The anticancer activity is often linked to the inhibition of human topoisomerase II, an enzyme vital for numerous processes related to the replication of genetic material. researchgate.netmdpi.com Modifications to the quinolone structure, particularly at the C-7 position, can convert these agents from primarily antibacterial to effective anticancer compounds. researchgate.net
Studies have evaluated the cytotoxic activity of various fluoroquinolone derivatives against several human cancer cell lines. For instance, certain ciprofloxacin derivatives have demonstrated potent activity against breast cancer (MCF-7), lung cancer (A549), and ovarian cancer (SKOV-3) cell lines. mdpi.com Similarly, novel derivatives of quinazoline-4(3H)-one have been synthesized and tested against breast (MCF-7) and colon (SW480) cancer cell lines, with some showing significant potency. nih.gov
Table 1: Cytotoxic Activity of Selected Fluoroquinolone Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Derivative 47 | A549 (Lung) | - | mdpi.com |
| Derivative 73 | PC3 (Prostate) | 2.33 | mdpi.com |
| Derivative 73 | MCF-7 (Breast) | 2.27 | mdpi.com |
| Derivative 73 | MDA-MB-231 (Breast) | 1.52 | mdpi.com |
| Derivative 74 | DU145 (Prostate) | 1.56 | mdpi.com |
| Compound 8a | MCF-7 (Breast) | 15.85 ± 3.32 | nih.gov |
| Compound 8a | SW480 (Colon) | 17.85 ± 0.92 | nih.gov |
| Ciprofloxacin Derivative 97 | A549 (Lung) | 27.71 | mdpi.com |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antiviral Activity (e.g., SARS-CoV-2 Mpro Inhibition)
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com The fluoroquinolone scaffold has been identified as a potential inhibitor of this enzyme. nih.gov The Mpro enzyme is responsible for cleaving viral polyproteins into individual non-structural proteins that are essential for the virus to replicate. nih.govmdpi.com Inhibiting Mpro effectively halts this process.
In silico studies have shown that fluoroquinolones such as ciprofloxacin and moxifloxacin have a strong binding affinity for the SARS-CoV-2 Mpro. nih.govnih.gov This suggests that derivatives of this compound could be developed as specific inhibitors. The design of such inhibitors often focuses on creating compounds that can fit into the active site of the protease, blocking its function. mdpi.com Researchers have designed and synthesized numerous Mpro inhibitors, with some showing excellent antiviral activity in cell-based assays. nih.gov
Antifungal Activity
The emergence of drug-resistant fungal strains has created a need for novel therapeutic strategies. nih.govfrontiersin.org Research has shown that fluoroquinolone compounds can act as potentiators, enhancing the efficacy of existing antifungal drugs. nih.gov For example, certain fluoroquinolones have been found to significantly boost the activity of echinocandins, a class of antifungal drugs, against Aspergillus fumigatus. nih.gov This synergistic effect was also observed against echinocandin-resistant strains. nih.gov
Combination therapy is a promising approach to overcome resistance in fungi like Candida albicans. frontiersin.org Studies have demonstrated that combining certain compounds with fluconazole can produce a strong synergistic antifungal effect against drug-resistant C. albicans. frontiersin.org
Anti-inflammatory Research
Beyond their direct antimicrobial actions, fluoroquinolones possess immunomodulatory properties that can contribute to their therapeutic effects. nih.gov These synthetic agents have demonstrated anti-inflammatory activities by modulating the production of cytokines. nih.gov
In vitro studies have shown that fluoroquinolones can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in human peripheral blood mononuclear cells and bronchial epithelial cells. nih.gov This anti-inflammatory effect is linked to the inhibition of signaling pathways like TLR and ERK. nih.gov The ability to modulate the immune response offers additional benefits in treating infections, particularly those associated with significant inflammation like severe pneumonia. nih.gov
Anti-Tuberculosis Activity
Fluoroquinolones are a cornerstone of treatment for multidrug-resistant tuberculosis (MDR-TB). researchgate.net Their mechanism of action, which involves inhibiting bacterial DNA gyrase, is distinct from first-line anti-tuberculosis drugs, making them effective against resistant strains of Mycobacterium tuberculosis. nih.gov
Several fluoroquinolones have been evaluated for their activity against clinical isolates of M. tuberculosis. Their effectiveness is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.
Table 2: In Vitro Activity of Selected Fluoroquinolones Against Mycobacterium tuberculosis
| Fluoroquinolone | Modal MIC (mg/L) | Source |
|---|---|---|
| Ciprofloxacin | 1.0 | nih.gov |
| Ofloxacin | 1.0 | nih.gov |
| Enoxacin | 2.0 | nih.gov |
| Norfloxacin | 2.0 | nih.gov |
| CI-934 | 1.0 | nih.gov |
MIC (Minimum Inhibitory Concentration) values are from tests on isoniazid-susceptible organisms on 7H11 agar. nih.gov
Anti-HIV and Anti-Malarial Research
The versatile quinoline (B57606) core structure has also been explored for its potential in combating other infectious diseases like HIV and malaria.
Anti-HIV Research Certain fluoroquinolone antibiotics have shown the ability to inhibit HIV-1 replication. nih.gov For example, Enoxacin has demonstrated a strong anti-HIV-1 effect in specific T-cell lines. nih.gov Its mechanism may involve the modulation of host microRNAs that play a role in viral gene expression and replication. nih.gov Other research has focused on quinoline-based derivatives, such as 7-hydrazino-8-hydroxyquinoline hydrazones, which have displayed anti-HIV activity at submicromolar concentrations. mdpi.com
Anti-Malarial Research Fluoroquinolones have been tested for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The primary antibacterial action of these compounds is the inhibition of DNA gyrase, a mechanism that is also relevant to the malaria parasite. nih.gov Several fluoroquinolones have shown inhibitory effects on the parasite's growth at concentrations that are achievable in human serum. nih.gov
Table 3: In Vitro Activity of Fluoroquinolones Against Plasmodium falciparum (Chloroquine-Susceptible Strain FCC1)
| Fluoroquinolone | IC₅₀ (x 10⁻⁴ M) at 48h | Source |
|---|---|---|
| Ciprofloxacin | 0.26 ± 0.08 | nih.gov |
IC₅₀ (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Anti-Alzheimer's Disease Research
Currently, there is a lack of specific research findings directly investigating this compound for its potential therapeutic effects on Alzheimer's disease. While the broader class of quinoline derivatives has been a subject of interest in the development of multi-target-directed ligands for neurodegenerative diseases, dedicated studies on the anti-Alzheimer's activity or mechanism of action of this compound are not available in the current scientific literature. The development of multifunctional agents for Alzheimer's often involves targeting pathways such as cholinesterase inhibition, amyloid-β aggregation, and oxidative stress. nih.gov
Investigations into Mechanisms of Bacterial Resistance
The development of bacterial resistance to fluoroquinolones, a class to which this compound belongs, is a significant area of research. Resistance can emerge through various mechanisms, primarily involving alterations in the drug's target enzymes or changes in the concentration of the drug within the bacterial cell. dovepress.comnih.govnih.gov These mechanisms can exist independently or concurrently, often leading to high levels of resistance.
Target Enzyme Mutations (e.g., gyrA, parC)
The primary targets for fluoroquinolone antibiotics are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication. DNA gyrase is composed of two subunits, GyrA and GyrB, while topoisomerase IV consists of ParC and ParE subunits. nih.gov Fluoroquinolones exert their antibacterial effect by stabilizing the complex formed between these enzymes and DNA, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death. nih.gov
The most common mechanism of high-level resistance to fluoroquinolones involves mutations in the genes that code for these target enzymes, specifically within a region known as the quinolone resistance-determining region (QRDR). nih.govjidc.orgfrontiersin.org
gyrA Mutations: Mutations in the gyrA gene, which encodes the A subunit of DNA gyrase, are frequently observed in resistant strains. nih.govfrontiersin.org Specific amino acid substitutions, commonly at positions like Serine-83 and Aspartate-87 in Escherichia coli, can significantly reduce the binding affinity of fluoroquinolones to the enzyme. nih.govfrontiersin.orgnih.gov A single mutation in gyrA can decrease susceptibility, while double mutations often lead to higher levels of resistance. nih.gov
parC Mutations: Mutations in the parC gene, encoding the C subunit of topoisomerase IV, also contribute to resistance, often appearing after an initial gyrA mutation. dovepress.comfrontiersin.org Common substitutions in the QRDR of parC include changes at positions like Serine-80 and Glutamate-84 in E. coli. frontiersin.orgnih.gov The accumulation of mutations in both gyrA and parC is associated with clinically significant levels of fluoroquinolone resistance. dovepress.comjidc.orgfrontiersin.org
The table below summarizes common mutations associated with fluoroquinolone resistance.
| Gene | Common Mutation Codon | Resulting Amino Acid Substitution | Associated Bacteria |
| gyrA | Ser-83 | Leucine (S83L) | E. coli, K. pneumoniae |
| gyrA | Asp-87 | Asparagine (D87N) | E. coli, K. pneumoniae |
| parC | Ser-80 | Isoleucine (S80I) | E. coli, K. pneumoniae |
| parC | Glu-84 | Glycine (E84G) or Valine (E84V) | E. coli |
Efflux Pump Overexpression and Reduced Uptake
Another significant mechanism of bacterial resistance to fluoroquinolones is the reduced accumulation of the drug inside the bacterial cell. This can be achieved through two primary ways: the overexpression of efflux pumps that actively transport the drug out of the cell, or by reduced drug uptake due to alterations in the cell membrane. nih.gov
Efflux pumps are transport proteins that expel a wide range of toxic substances, including antibiotics like fluoroquinolones, from the bacterial cytoplasm. mdpi.com Overexpression of these pumps means that the drug is removed from the cell faster than it can accumulate to an effective concentration to inhibit its target enzymes. nih.gov
Several families of efflux pumps are associated with multidrug resistance:
Resistance-Nodulation-Division (RND) family: This is a major family of efflux pumps in Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii. frontiersin.orgmdpi.com The overexpression of RND pumps like the Mex systems in P. aeruginosa is a known contributor to fluoroquinolone resistance. nih.gov
Major Facilitator Superfamily (MFS): These pumps are also involved in antibiotic efflux. For example, the NorA efflux pump in Staphylococcus aureus contributes to fluoroquinolone resistance. mdpi.com
Multidrug and Toxic Compound Extrusion (MATE) family: Pumps from this family, like AbeM in A. baumannii, can also contribute to resistance. frontiersin.org
The activity of these pumps can be confirmed experimentally by using efflux pump inhibitors (EPIs). When an EPI is administered with a fluoroquinolone, a decrease in the minimum inhibitory concentration (MIC) of the antibiotic is observed in resistant strains, indicating that efflux is a contributing mechanism. nih.govresearchgate.net This mechanism often confers low to moderate levels of resistance but can act synergistically with target-site mutations to produce high-level resistance. mdpi.com
Preclinical Research and Early Drug Development Studies
In Vitro and In Vivo Safety Assessments
Standard in vitro safety assessments for a compound like 6-Bromo-7-fluoroquinoline would typically involve testing its effects on various cell lines to identify potential cytotoxicity. Further in vitro assays would investigate its potential for genotoxicity (damage to genetic material). In vivo safety studies in animal models are then conducted to observe the compound's effects on whole organisms, including its impact on major organs and physiological systems. No such data has been published for this compound.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Research
Pharmacokinetic studies are crucial to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by the body. This research helps in determining the compound's bioavailability and half-life. Pharmacodynamic studies, on the other hand, investigate the biochemical and physiological effects of the compound on the body, including its mechanism of action. Specific PK/PD profiles for this compound are not publicly documented.
Toxicity Research and Risk Assessment
Comprehensive toxicity studies are performed to identify potential adverse effects and establish a safety profile. These can include acute, sub-chronic, and chronic toxicity studies in various animal species. Such research would identify any target organ toxicity and help in determining a safe dose range for potential future studies. No toxicological research or risk assessment reports for this compound are available in the public record.
Q & A
Q. What are the standard synthetic routes for 6-bromo-7-fluoroquinoline, and how can purity be optimized during purification?
The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Negishi coupling using Pd(dba)₂ and JohnPhos ligands in THF . Key steps include controlling stoichiometry (equimolar vs. catalytic conditions) and post-reaction purification via column chromatography or HPLC. Impurities often arise from incomplete halogen displacement; optimizing reaction time and temperature (e.g., 60–80°C) improves yield and purity.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns (e.g., distinguishing bromo/fluoro protons at δ 8.2–8.5 ppm). Mass spectrometry (MS) validates molecular weight (226.05 g/mol), while HPLC with UV detection (λ ~254 nm) assesses purity (>97% by HPLC) . X-ray crystallography may resolve structural ambiguities in crystalline derivatives.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for cross-coupling derivatives of this compound to minimize side products?
Catalytic efficiency in cross-coupling (e.g., Suzuki or Buchwald-Hartwig) depends on ligand selection (e.g., JohnPhos vs. XPhos) and solvent polarity. For example, THF enhances Pd(dba)₂ solubility, while DMF accelerates oxidative addition but risks debromination. Design of Experiments (DoE) methodologies help identify optimal catalyst loading (5–10 mol%) and temperature gradients .
Q. How should researchers address contradictory data in fluorinated quinoline synthesis (e.g., unexpected regioselectivity)?
Contradictions often arise from competing electronic effects (fluoro’s electron-withdrawing vs. bromo’s steric hindrance). Replicate experiments under inert atmospheres to rule out oxidative side reactions. Computational modeling (DFT) predicts regioselectivity, while in-situ IR monitors intermediate formation .
Q. What mechanistic insights justify the use of this compound in photoinduced catalytic systems?
The bromo-fluoro motif enhances electron-deficient character, stabilizing Pd intermediates during Negishi coupling. Time-resolved spectroscopy reveals ligand-to-metal charge transfer under visible light, accelerating transmetallation. Compare with non-fluorinated analogs (e.g., 6-bromoquinoline) to isolate electronic effects .
Q. What strategies are effective for synthesizing deuterated or isotopically labeled derivatives of this compound?
Deuterium incorporation at the quinoline core requires halogen-lithium exchange followed by quenching with D₂O. Isotopic labeling (e.g., ¹⁸F for PET imaging) involves nucleophilic aromatic substitution under anhydrous conditions, with AgOTf as a phase-transfer catalyst .
Q. How can degradation pathways of this compound be analyzed under varying storage conditions?
Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis byproducts (e.g., dehalogenated quinoline). Store the compound in amber vials under argon at -20°C to prevent photolytic C-Br bond cleavage .
Methodological and Ethical Considerations
Q. What safety protocols are mandatory when handling this compound in electrophilic substitution reactions?
Use PPE (nitrile gloves, fume hood) due to bromo/fluoro toxicity. Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before aqueous disposal. Document waste streams per EPA guidelines .
Q. How should literature reviews on fluorinated quinolines be structured to identify research gaps?
Employ databases like SciFinder and Reaxys, filtering for "fluoroquinoline cross-coupling" and "halogenated heterocycles." Prioritize primary sources (e.g., J. Org. Chem.) over vendor catalogs. Use citation mapping to track synthetic methodologies .
Q. What interdisciplinary applications justify further study of this compound?
Explore its role in medicinal chemistry (antimicrobial scaffolds targeting DNA gyrase) and materials science (as a ligand in OLEDs). Collaborate with computational chemists to predict binding affinities or charge-transfer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
